2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an oxazole ring fused to a triazine ring, and is substituted with chlorophenyl and diphenyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- typically involves multi-component reactions. One efficient method is the five-component cascade reaction, which includes the following steps:
Formation of N,S-acetal or N,O-acetal: This step involves the reaction of 9-fluorenone, cyanoacetohydrazide, 1,1-bis(methylthio)-2-nitroethene, aromatic aldehydes, and cysteamine hydrochloride or ethanol amine.
Knoevenagel Condensation: This step involves the condensation of the intermediate with an aldehyde.
Michael Addition: The intermediate undergoes a Michael addition reaction.
Tautomerization: The intermediate isomerizes to form a more stable tautomer.
N-Cyclization: The final step involves cyclization to form the desired oxazole-triazine compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced triazine compounds.
Scientific Research Applications
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2H-Thiazolo(3,2-a)pyridine-6-carbohydrazides
- 2H-Oxazolo(3,2-a)pyridine-6-carbohydrazides
Uniqueness
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- is unique due to its specific substitution pattern and the presence of both oxazole and triazine rings. This unique structure imparts distinct chemical and biological properties that are not observed in similar compounds .
Properties
CAS No. |
35629-68-6 |
---|---|
Molecular Formula |
C23H14ClN3O3 |
Molecular Weight |
415.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6,7-diphenyl-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C23H14ClN3O3/c24-17-11-13-18(14-12-17)26-21(28)25-22-27(23(26)29)19(15-7-3-1-4-8-15)20(30-22)16-9-5-2-6-10-16/h1-14H |
InChI Key |
HRNHVPMXVNVAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=NC(=O)N(C(=O)N23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.